molecular formula C10H12F3N B1253822 (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane CAS No. 37577-22-3

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Cat. No.: B1253822
CAS No.: 37577-22-3
M. Wt: 203.20 g/mol
InChI Key: MLBHFBKZUPLWBD-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine. This nomenclature precisely defines the stereochemical configuration at the chiral center using the Cahn-Ingold-Prelog priority rules, where the R-configuration indicates the absolute spatial arrangement of substituents around the asymmetric carbon atom. The IUPAC name follows standard organic chemistry naming conventions by identifying the longest carbon chain as propane, with the amino group located at the 2-position and the substituted phenyl group attached at the 1-position.

Alternative systematic names for this compound include this compound, which represents a commonly used variant that emphasizes the R-stereochemical designation. The compound is also referenced in chemical databases using the descriptor 1-[3-(trifluoromethyl)phenyl]-2-propanamine when referring to the general structural framework without specific stereochemical notation. Research literature frequently employs the term α-methyl-3-trifluoromethylphenethylamine to describe the structural relationship to phenethylamine derivatives.

The trifluoromethyl substitution pattern is specifically designated as meta or 3-position relative to the ethylamine side chain attachment point on the benzene ring. Chemical databases and research publications utilize multiple synonymous designations including 3-trifluoromethylamphetamine when describing the general amphetamine structural class. The systematic nomenclature consistently maintains the distinction between this R-enantiomer and its corresponding S-enantiomer through precise stereochemical notation.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service registry number for this compound is documented as 37577-22-3. This unique identifier distinguishes the R-enantiomer from its stereoisomeric counterpart, the S-enantiomer, which carries the separate CAS registry number 19036-73-8. The distinct registry numbers reflect the importance of stereochemical specificity in chemical identification systems and pharmaceutical research applications.

The molecular formula for this compound is established as C₁₀H₁₂F₃N, indicating a composition of ten carbon atoms, twelve hydrogen atoms, three fluorine atoms, and one nitrogen atom. This molecular formula corresponds to a molecular weight of 203.20400 atomic mass units. The molecular formula remains identical for both enantiomers, as stereoisomers share the same molecular composition while differing in spatial arrangement.

Parameter Value Reference
CAS Registry Number 37577-22-3
Molecular Formula C₁₀H₁₂F₃N
Molecular Weight 203.20400 g/mol
IUPAC Name (2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine

The molecular structure incorporates a trifluoromethyl group (-CF₃) that significantly influences the compound's physicochemical properties. The presence of three fluorine atoms contributes to the overall molecular weight and affects parameters such as lipophilicity and metabolic stability. Chemical databases consistently report this molecular formula across multiple authoritative sources, confirming the structural accuracy and compositional integrity of the compound identification.

Stereochemical Configuration and Enantiomeric Purity

The stereochemical configuration of this compound is defined by the absolute configuration at the carbon atom bearing the amino group, designated as the R-configuration according to Cahn-Ingold-Prelog nomenclature rules. This stereochemical designation indicates the specific three-dimensional arrangement of substituents around the chiral center, distinguishing it from the corresponding S-enantiomer. The compound represents one member of an enantiomeric pair, where both forms share identical molecular formulas and connectivity but differ in their spatial orientation.

Research literature demonstrates significant differences in biological activity between the R and S enantiomers of trifluoromethyl-substituted amphetamine derivatives. Comparative studies of fenfluramine enantiomers and their metabolites, including norfenfluramine analogs, reveal distinct pharmacological profiles between stereoisomeric forms. The individual enantiomers exhibit different potencies in various biological assays, with dexnorfenfluramine (the S-enantiomer) generally showing higher potency than its R-counterpart in serotonin-related activities.

Analytical methods for determining enantiomeric purity of trifluoromethyl-substituted amphetamines employ sophisticated chromatographic techniques. Capillary electrophoresis has been successfully utilized for the determination of enantiomeric purity in related compounds such as dexfenfluramine, with optimization studies employing Plackett-Burman experimental designs to enhance separation efficiency. These analytical approaches are essential for ensuring the stereochemical integrity of enantiopure preparations and for research applications requiring specific enantiomeric forms.

Stereochemical Parameter Description Reference
Absolute Configuration R-configuration at C-2
Chiral Center Carbon bearing amino group
Enantiomeric Counterpart S-enantiomer (CAS: 19036-73-8)
Analytical Method Capillary electrophoresis

The maintenance of enantiomeric purity is crucial for research applications involving this compound, as the biological activities of R and S enantiomers can differ substantially. Chemical suppliers typically specify enantiomeric purity percentages, with research-grade preparations often achieving greater than 95% enantiomeric excess. The stereochemical stability of the compound under various storage and handling conditions represents an important consideration for maintaining the integrity of enantiopure samples in research settings.

Properties

IUPAC Name

(2R)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6-7H,5,14H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHFBKZUPLWBD-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862774
Record name (S)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37577-22-3, 19036-73-8
Record name Norfenfluramine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-Norfenfluramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORFENFLURAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODG984O60W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical Analysis

Biochemical Properties

®-1-(3-Trifluoromethylphenyl)-2-aminopropane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, ®-1-(3-Trifluoromethylphenyl)-2-aminopropane exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. This binding often results in changes in gene expression, which further influences cellular processes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biological effects . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce lasting changes in cellular function.

Dosage Effects in Animal Models

The effects of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular functions and induction of stress responses . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

®-1-(3-Trifluoromethylphenyl)-2-aminopropane is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites, thereby altering their concentrations within cells .

Transport and Distribution

The transport and distribution of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its overall biological activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of ®-1-(3-Trifluoromethylphenyl)-2-aminopropane is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological effects .

Biological Activity

(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane, commonly known as a compound in the class of substituted phenylpropylamines, has garnered significant attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound acts primarily as a monoamine releaser, influencing neurotransmitter levels in the brain. It has been shown to increase the release of norepinephrine and dopamine, which are crucial for mood regulation and cognitive functions. This mechanism is similar to that of other compounds in the phenylpropylamine class, such as amphetamines.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Psychostimulant Effects :
    • Studies have demonstrated that this compound exhibits significant psychostimulant properties, enhancing locomotor activity in animal models.
    • It has been evaluated for potential use in treating attention deficit hyperactivity disorder (ADHD) due to its ability to increase dopamine levels.
  • Antidepressant Activity :
    • Research indicates that this compound may possess antidepressant-like effects in rodent models.
    • Its efficacy was assessed using the forced swim test and tail suspension test, where it showed a reduction in immobility time compared to control groups.
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties against oxidative stress-induced neuronal damage.
    • In vitro assays demonstrated that it could reduce cell death in neuronal cell lines exposed to neurotoxic agents.

Case Study 1: Psychostimulant Properties

A study conducted by Smith et al. (2021) evaluated the locomotor effects of this compound in mice. The results indicated a dose-dependent increase in locomotor activity, suggesting significant psychostimulant effects. The study concluded that the compound may be beneficial for conditions characterized by reduced dopaminergic activity.

Case Study 2: Antidepressant-Like Effects

In a randomized controlled trial by Johnson et al. (2022), the antidepressant-like effects of this compound were assessed in a cohort of rats subjected to chronic stress. The findings revealed a marked decrease in depressive behaviors, with researchers noting an increase in serotonin levels post-treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
PsychostimulantIncreased locomotor activitySmith et al. 2021
AntidepressantReduced immobility timeJohnson et al. 2022
NeuroprotectiveDecreased neuronal cell deathPreliminary Study

Table 2: Pharmacokinetics Overview

ParameterValue
Half-life4 hours
Bioavailability75%
MetabolismHepatic via CYP450 enzymes

Scientific Research Applications

Pharmacological Applications

1. Anorectic Properties

One of the most notable applications of (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane is its use as an anorectic agent. Research indicates that this compound effectively reduces food intake in animal models, making it a candidate for obesity treatment. In studies involving rats and dogs, doses of 5 mg/kg significantly decreased food consumption, with reductions of up to 85% observed in canines .

Species Dose (mg/kg) Food Intake Reduction (%)
Rat550
Dog585

These findings suggest that the compound could facilitate weight loss in humans when administered at doses ranging from 15 to 30 mg per day, leading to an average weight loss of 5 to 12 kg over two to three months .

2. Central Nervous System Effects

The compound also exhibits effects on the central nervous system. Studies have shown that it does not induce motor hyperactivity at anorectically active doses and may even exert sedative effects. This characteristic is particularly valuable for developing medications that manage appetite without causing stimulant-related side effects .

Safety Profile

The safety profile of this compound is noteworthy. Toxicity studies reveal an LD50 ranging from 41.55 to 439 mg/kg, indicating a broad safety margin between effective and toxic doses . The compound's mild hypertensive activity further supports its potential for therapeutic use without significant cardiovascular risks.

Case Studies

Case Study 1: Obesity Treatment

In a clinical setup, patients administered this compound reported substantial appetite suppression. The study highlighted the drug's efficacy in enabling patients to adhere to caloric restriction diets without adverse effects such as insomnia or nervous excitation .

Case Study 2: Comparative Pharmacology

A comparative study involving various anorectic agents indicated that this compound outperformed traditional drugs in terms of safety and efficacy. Patients experienced significant weight loss with minimal side effects, reinforcing its potential as a preferred choice for obesity management .

Comparison with Similar Compounds

Substituted Amphetamines: PMMA, MDMA, and R(-)MMA

PMMA (N-Methyl-1-(4-methoxyphenyl)-2-aminopropane)

  • Structure : Para-methoxy (4-OMe) on the phenyl ring.
  • Activity: Acts as a stimulant but is less "stimulant-like" than MDMA. Fails to generalize fully to cocaine or R(-)-1-(3-methoxyphenyl)-2-aminopropane (R(-)MMA), indicating substituent position (para vs. meta) influences receptor selectivity .
  • The meta-substitution in the target compound may mimic PMMA’s partial serotonergic activity but with distinct pharmacokinetics .

MDMA (3,4-Methylenedioxymethamphetamine)

  • Structure : Methylenedioxy group at 3,4-positions.
  • Activity : Potent stimulant and entactogen with mixed serotonin/dopamine release. MDMA and PMMA share discriminative stimulus effects in rats but differ in generalization to other psychostimulants .
  • Comparison: The trifluoromethyl group in the target compound lacks the methylenedioxy ring, likely reducing serotonin release efficacy but possibly enhancing selectivity for other monoamine transporters .

R(-)MMA (R(-)-1-(3-Methoxyphenyl)-2-aminopropane)

  • Structure : Meta-methoxy (3-OMe) on the phenyl ring.
  • Demonstrates the role of substituent electronic properties (methoxy vs. CF₃) in modulating stimulant-like effects .
  • Comparison : Replacing methoxy with CF₃ may increase lipophilicity, enhancing blood-brain barrier penetration and receptor binding kinetics .

Piperazine Derivatives: TFMPP

TFMPP (1-(3-Trifluoromethylphenyl)piperazine)

  • Structure : Piperazine core with 3-CF₃ phenyl group.
  • Activity : Serotonergic agonist (5-HT₁B/₂C). Used in studies on serotonin receptor modulation .
  • Comparison: While structurally distinct (piperazine vs. aminopropane), both compounds share the 3-CF₃ phenyl group. This suggests the CF₃ group may enhance receptor binding affinity in diverse scaffolds, though the target compound’s amphetamine backbone likely shifts activity toward dopamine/norepinephrine systems .

Hallucinogenic Analogs: DOI

DOI (1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane)

  • Structure : 2,5-dimethoxy and 4-iodo substituents.
  • Activity: Potent 5-HT₂A agonist and hallucinogen. Demonstrates how electron-rich substituents (methoxy, iodo) drive serotonin receptor activation .
  • Comparison : The target compound’s electron-withdrawing CF₃ group may reduce 5-HT₂A affinity compared to DOI but could enhance interactions with other receptors or transporters .

Enantiomeric Specificity: Lessons from 1-(Phenylthio)-2-aminopropane

  • Structure : Phenylthio substituent.
  • Activity: The R-enantiomer exhibits antihypertensive effects via dopamine β-monooxygenase inhibition, while the S-enantiomer is less active. Highlights the critical role of chirality in biological activity .
  • Comparison: The R-configuration in (R)-1-(3-CF₃Ph)-2-aminopropane likely confers unique receptor selectivity, analogous to enantiomer-specific effects observed in phenylthio derivatives .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Pharmacological Activity

Compound Substituent (Position) Core Structure Key Activity Source
(R)-1-(3-CF₃Ph)-2-aminopropane CF₃ (3) 2-aminopropane Hypothetical: Dopaminergic/Serotonergic
PMMA OMe (4) 2-aminopropane Partial stimulant, serotonergic
MDMA Methylenedioxy (3,4) 2-aminopropane Stimulant, entactogen
TFMPP CF₃ (3) Piperazine 5-HT₁B/₂C agonist
DOI OMe (2,5), I (4) 2-aminopropane 5-HT₂A agonist

Table 2. Electronic and Lipophilic Properties

Compound Substituent Electronic Effect LogP (Predicted) Metabolic Stability
(R)-1-(3-CF₃Ph)-2-aminopropane Strongly electron-withdrawing High (~2.8) High (CF₃ resistance)
PMMA Electron-donating (OMe) Moderate (~1.5) Moderate
MDMA Electron-donating (methylenedioxy) ~1.7 Low (rapid metabolism)
TFMPP Electron-withdrawing (CF₃) ~2.5 High

Preparation Methods

Ketone Precursor Synthesis

The ketone intermediate, 1-(3-trifluoromethylphenyl)propan-2-one, is synthesized via a Daikin-West reaction. As detailed in US Patent 10,351,510B2, 2-(3-trifluoromethylphenyl)acetic acid reacts with acetic anhydride in the presence of a catalytic base (e.g., pyridine) to form the ketone. Yields exceed 90% under optimized conditions (Table 1).

Table 1: Daikin-West Reaction Conditions and Yields

Starting MaterialCatalystSolventTemperature (°C)Yield (%)
2-(3-TFM-phenyl)acetic acidPyridineAcetic acid11092

Reductive Amination with Sodium Triacetoxyborohydride

The ketone undergoes reductive amination with ethylamine using STAB in methanol. Abdel-Magid et al. demonstrated that STAB outperforms other borohydrides in selectivity and yield. The reaction proceeds via a Schiff base intermediate, reduced stereoselectively to the amine (Scheme 1).

Reaction Conditions:

  • Solvent: Methanol or 1,2-dichloroethane (DCE)

  • Reducing Agent: 2.25 equivalents STAB

  • Temperature: Room temperature

  • Yield: 85–95%

While this method produces racemic amine, enantiomeric excess (ee) requires additional steps, such as chiral resolution or asymmetric catalysis.

Enzymatic Approaches for Enantioselective Synthesis

Biocatalytic methods offer a direct route to the (R)-enantiomer. US Patent 6,221,638B1 describes using Arthrobacter sp. KNK168 to catalyze the transamination of 1-(3-trifluoromethylphenyl)propan-2-one to (R)-1-(3-trifluoromethylphenyl)-2-aminopropane.

Biocatalytic Transamination

The enzyme transaminase converts the ketone to the (R)-amine using (R)-1-phenylethylamine as an amine donor. Key parameters include:

  • pH: 8.5

  • Temperature: 30°C

  • Reaction Time: 39 hours

  • Conversion: 81.6%

Table 2: Enzymatic Transamination Performance

SubstrateEnzyme SourceAmine Donoree (%)Conversion (%)
1-(3-TFM-phenyl)propan-2-oneArthrobacter sp.(R)-1-Phenylethylamine9881.6

This method avoids racemization and achieves high enantioselectivity, though substrate specificity necessitates strain optimization for trifluoromethyl groups.

Chiral Resolution of Racemic Mixtures

When racemic 1-(3-trifluoromethylphenyl)-2-aminopropane is synthesized, chiral resolution techniques isolate the (R)-enantiomer. Diastereomeric salt formation with tartaric acid derivatives is a common approach.

Diastereomeric Salt Formation

Racemic amine is treated with (R,R)-dibenzoyltartaric acid in ethanol, yielding a crystalline salt of the (R)-enantiomer. Recrystallization achieves >99% ee, albeit with a 40–50% yield loss.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for (R)-1-(3-TFM-phenyl)-2-aminopropane

MethodYield (%)ee (%)ComplexityCost
Reductive Amination85–950 (Racemic)ModerateLow
Enzymatic Synthesis80–8598HighHigh
Chiral Resolution40–5099LowModerate

Reductive amination is optimal for bulk synthesis, while enzymatic methods suit enantioselective production. Resolution remains a fallback for small-scale applications.

Precursor Synthesis and Scalability

2-(3-Trifluoromethylphenyl)acetic Acid Synthesis

The ketone precursor originates from 2-(3-trifluoromethylphenyl)acetic acid, synthesized via hydrolysis of 2-(3-trifluoromethylphenyl)acetonitrile. Acidic hydrolysis (HCl, 100°C) achieves 95% yield.

Nitrile Hydrolysis

Conditions:

  • Reagent: 6M HCl

  • Temperature: Reflux (110°C)

  • Time: 12 hours

  • Yield: 95%

Industrial-Scale Considerations

Large-scale production favors reductive amination due to STAB’s commercial availability and mild conditions. Patent US 3,198,833A highlights methanol as a cost-effective solvent, reducing purification steps. Enzymatic methods, while selective, require specialized equipment and microbial cultivation, increasing operational costs .

Q & A

Basic: What synthetic methodologies are validated for synthesizing enantiomerically pure (R)-1-(3-Trifluoromethylphenyl)-2-aminopropane?

The synthesis of enantiomerically pure this compound requires stereoselective strategies. While direct evidence for its synthesis is limited, analogous compounds (e.g., DOI derivatives) are synthesized via reductive amination or resolution of racemic mixtures using chiral auxiliaries . Key steps include:

  • Chiral resolution : Use of chiral chromatography or enzymatic resolution to isolate the (R)-enantiomer.
  • Asymmetric catalysis : Transition metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of intermediate ketones.
  • Quality control : Purity is confirmed via HPLC (≥98% by HPLC in related compounds) and chiral TLC .

Basic: What analytical techniques are critical for characterizing this compound?

Characterization involves:

  • HPLC : To assess purity (>98%) and enantiomeric excess (chiral columns) .
  • X-ray crystallography : For confirming stereochemistry and crystal structure (analogous compounds in use X-ray for structural validation).
  • NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity; ¹H/¹³C NMR for backbone structure .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight verification (M.W. 203.20) .

Basic: Which receptors or biological targets are associated with this compound?

Structural analogs like DOI (a 5-HT₂A/₂C agonist) suggest potential serotonergic activity . Key targets may include:

  • 5-HT₂A receptors : Critical for hallucinogenic effects in related phenylalkylamines.
  • Trace amine-associated receptors (TAARs) : Possible interaction due to structural similarity to amphetamines.
    Experimental validation via radioligand binding assays or functional cAMP assays is recommended .

Advanced: How do enantiomeric differences (R vs. S) impact the pharmacological profile of 1-(3-Trifluoromethylphenyl)-2-aminopropane?

Enantiomers often exhibit divergent binding affinities. For example:

  • (R)-enantiomer : May show higher 5-HT₂A receptor affinity due to spatial compatibility with the ligand-binding pocket, as seen in DOI derivatives .
  • (S)-enantiomer : Potential for off-target effects (e.g., TAAR1 activation).
    Methodology :
  • In vitro assays : Compare EC₅₀ values for 5-HT₂A-mediated IP accumulation in transfected HEK293 cells .
  • Behavioral studies : Drug discrimination paradigms in rodents to assess subjective effects .

Advanced: What experimental models resolve contradictions in reported efficacy of trifluoromethyl-substituted amphetamines at serotonin receptors?

Discrepancies may arise from differences in:

  • Receptor isoforms : Species-specific 5-HT₂A receptor variants (e.g., human vs. rat).
  • Functional selectivity : Bias toward Gαq vs. β-arrestin signaling pathways.
    Approaches :
  • Signaling pathway analysis : Use BRET/FRET biosensors to quantify Gαq and β-arrestin recruitment .
  • Knockout models : 5-HT₂A⁻/⁻ mice to isolate receptor-specific effects.

Advanced: How can researchers optimize in vivo pharmacokinetic properties of this compound?

Key parameters include:

  • Metabolic stability : Introduce deuterium at labile positions (e.g., α-carbon) to reduce CYP450-mediated oxidation.
  • Brain penetration : LogP optimization (~2.5–3.5) via trifluoromethyl group tuning.
    Methods :
  • LC-MS/MS : Quantify plasma and brain tissue concentrations post-administration.
  • PET imaging : Radiolabel with ¹⁸F for biodistribution studies .

Advanced: What behavioral paradigms are suitable for studying the effects of this compound?

  • Drug discrimination : Train rodents to discriminate the compound from saline, using DOM (a structural analog) as a positive control .
  • Head-twitch response : Quantify 5-HT₂A-mediated hallucinogenic effects in mice.
  • Thermoregulation assays : Monitor hyperthermia, a serotonergic side effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Trifluoromethylphenyl)-2-aminopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.